5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
Overview
Description
5-Amino-7-oxa-2-aza-spiro[35]nonane-2-carboxylic acid tert-butyl ester is a complex organic compound with a unique spiro structureThe spiro structure, which involves a bicyclic system with a shared atom, imparts unique chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spiro ring system through cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is critical to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxa-7-azaspiro[3.5]nonane oxalate .
Uniqueness
5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .
Properties
IUPAC Name |
tert-butyl 5-amino-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-6-9(12)13/h9H,4-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQAATURSWLECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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